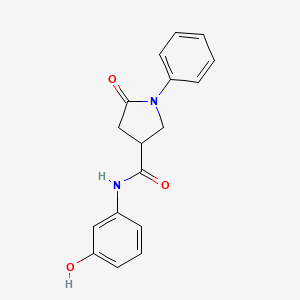

![molecular formula C23H20N2O3S2 B2808726 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 942003-49-8](/img/structure/B2808726.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .

Synthesis Analysis

The synthesis of similar benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or via a S-oxidation/S–F bond formation/SuFEx approach .Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N–H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Biological Importance

Benzothiazole derivatives, including structures similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, have been recognized for their wide range of biological activities, which makes them significant in medicinal chemistry. Synthetic methodologies have evolved over the years, facilitating the creation of these compounds with varied substituents to explore their pharmacological potentials further. For instance, the review by Rosales-Hernández et al. (2022) highlights the chemical aspects and potential therapeutic applications of urea and benzothiazole (BT) derivatives, pointing out their importance across a spectrum of pharmacological activities, including the treatment of rheumatoid arthritis and systemic lupus erythematosus with UBT derivatives like Frentizole, and as fungicides and herbicides in agricultural applications Rosales-Hernández et al., 2022.

Pharmacological Evaluation and Molecular Docking Studies

The pharmacological evaluation of novel benzofused thiazole derivatives has demonstrated promising antioxidant and anti-inflammatory activities. Raut et al. (2020) conducted a study focusing on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds, pointing towards their use as alternative antioxidant and anti-inflammatory agents Raut et al., 2020.

Optoelectronic Materials

The integration of quinazoline and pyrimidine, along with benzothiazole derivatives, into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the significant potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of benzothiazole derivatives extends beyond medicinal applications into the development of advanced materials for electronic and photonic technologies Lipunova et al., 2018.

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUIPBDSJFTEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

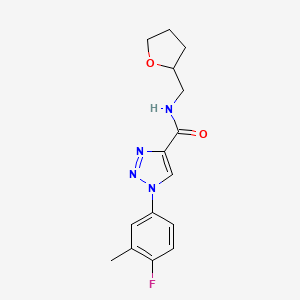

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808643.png)

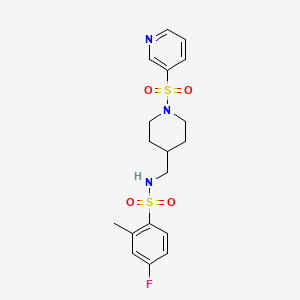

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)

![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)

![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)